3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. The presence of hydroxy and methoxy groups in this compound may contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable benzofuran precursor.
Functional Group Introduction: Hydroxy and methoxy groups are introduced through various chemical reactions such as hydroxylation and methylation.
Cyclization: The formation of the benzofuran ring structure may involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may target the benzofuran ring or the functional groups.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: Similar structure with a different position of the methoxy group.
3-Hydroxy-4,5,7-trimethoxy-2-benzofuran-1(3H)-one: Another benzofuran derivative with different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxy and methoxy groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Eigenschaften
112043-25-1 | |
Molekularformel |
C11H12O6 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
3-hydroxy-4,5,7-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O6/c1-14-5-4-6(15-2)9(16-3)8-7(5)10(12)17-11(8)13/h4,11,13H,1-3H3 |
InChI-Schlüssel |
JTCRXLXJPWITMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=O)OC2O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.